molecular formula C16H16N4O2 B2921021 N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448051-86-2

N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2921021
CAS No.: 1448051-86-2
M. Wt: 296.33
InChI Key: FNQZLIHFLGRHAB-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a strained four-membered azetidine ring fused with a pyrazine moiety and a 2-methylphenyl carboxamide group. The azetidine ring introduces significant ring strain, which may enhance reactivity in chemical or biological systems .

Properties

IUPAC Name

N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQZLIHFLGRHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, identified by its CAS number 1448051-86-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of 296.32 g/mol. It features an azetidine ring, a pyrazine moiety, and a 2-methylphenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₂
Molecular Weight296.32 g/mol
CAS Number1448051-86-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, potentially influencing signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Preliminary studies have shown that pyrazole-containing compounds can exhibit anticancer properties by inhibiting key kinases involved in tumor progression. For example, compounds derived from pyrazole have demonstrated significant inhibition of cancer cell proliferation in various tumor cell lines . The specific anticancer efficacy of this compound remains to be fully explored but warrants further investigation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study highlighted the synthesis of related azetidine derivatives and their biological evaluations, noting that structural modifications significantly impact their activity profiles . This suggests that this compound could be optimized for enhanced efficacy.
  • Toxicological Assessments : Toxicological studies on similar compounds indicate that while they can exert significant biological effects, careful assessment of their safety profiles is crucial. Compounds with high antimicrobial activity often show varying degrees of cytotoxicity in mammalian cells .
  • Potential Applications : The compound's unique structure positions it as a candidate for further development in therapeutic applications, particularly in treating infections or cancer. Its dual functionality as both an enzyme inhibitor and receptor modulator could be leveraged in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Name Key Functional Groups Synthesis Method Structural Confirmation Potential Applications
N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (Target) Azetidine, pyrazine, carboxamide, 2-methylphenyl Likely coupling of pyrazine-carbonyl chloride with azetidine intermediate Not explicitly stated (inferred: X-ray) Kinase inhibition, catalytic ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, benzamide 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol X-ray crystallography Metal-catalyzed C–H functionalization
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxole, imidazole, hydrazinecarboxamide Condensation reaction followed by crystallization Single-crystal X-ray analysis Antimicrobial or antifungal agents
Key Observations:
  • Azetidine vs.
  • Directing Groups : Unlike the N,O-bidentate group in ’s compound, the target’s pyrazine may act as an N,N-bidentate ligand, favoring coordination with transition metals like palladium or platinum .
  • Heterocyclic Diversity : The benzodioxole group in ’s compound offers electron-rich aromaticity, contrasting with the pyrazine’s electron-deficient nature, which could influence binding affinity in biological targets .

Research Findings and Gaps

  • Structural Insights: X-ray data (where available) confirm planar amide bonds and non-covalent interactions (e.g., hydrogen bonds in , π-stacking in ) . The target compound’s crystal structure would clarify conformational preferences.
  • Reactivity : The azetidine’s strain may facilitate ring-opening reactions, unlike the more stable imidazole or benzamide derivatives .
  • Unanswered Questions: No direct data on the target compound’s biological activity or catalytic performance exist in the provided evidence. Further studies should prioritize enzymatic assays or coordination chemistry experiments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?

  • Methodology :

  • Step 1 : Start with pyrazine-2-carboxylic acid activation using coupling agents like EDCl/HOBt in anhydrous DMF to form the pyrazine-2-carbonyl intermediate.
  • Step 2 : React the activated pyrazine with azetidine-3-carboxylic acid derivatives (e.g., methyl ester) under basic conditions (triethylamine or DIPEA) to form the azetidine-carboxamide scaffold .
  • Step 3 : Introduce the 2-methylphenyl group via amide coupling or nucleophilic substitution. Optimize solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side reactions .
  • Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and LC-MS for molecular weight verification .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Techniques :

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Single crystals are grown via slow evaporation in ethanol/water mixtures, and data collected at 100 K .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) in DMSO-d6 or CDCl3. Key signals include pyrazine protons (δ 8.5–9.5 ppm) and azetidine carbons (δ 45–55 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

Q. What computational methods are suitable for modeling its electronic properties?

  • Approach :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Include solvent effects (PCM model) for accuracy .
  • Molecular docking : For biological studies, use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the azetidine-carboxamide core?

  • Strategies :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; optimize ligand ratios (e.g., XPhos) to reduce side products .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics. Use microwave-assisted synthesis for faster heating and reduced reaction times .
  • Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

  • Case Example : If DFT-predicted NMR shifts deviate from experimental values:

  • Step 1 : Re-optimize geometry using higher-level theory (e.g., M06-2X) or include explicit solvent molecules in simulations .
  • Step 2 : Validate with dynamic NMR experiments (variable-temperature studies) to assess conformational flexibility .
  • Step 3 : Cross-check with solid-state NMR if crystallographic data suggest rigid conformations .

Q. What strategies are effective for studying its coordination chemistry with transition metals?

  • Protocol :

  • Ligand design : Modify the pyrazine and azetidine moieties to enhance metal-binding (e.g., introducing thiol or hydroxyl groups) .
  • Complex synthesis : React the compound with metal salts (e.g., CoCl₂, Ni(OAc)₂) in methanol/water under nitrogen. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry for redox activity .
  • Characterization : Use XPS for oxidation state analysis and single-crystal XRD to determine coordination geometry .

Q. How to evaluate its potential biological activity against resistant bacterial strains?

  • Experimental Design :

  • In vitro assays : Test against Mycobacterium tuberculosis (H37Rv) using the Microplate Alamar Blue Assay (MABA). Include pyrazinamide as a positive control .
  • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay to assess selectivity.
  • Mechanistic studies : Perform time-kill kinetics and synergy testing with rifampicin to identify combinational effects .

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